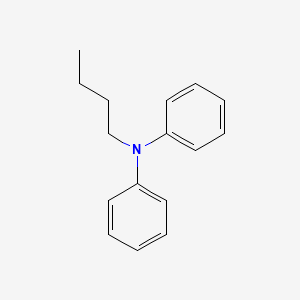

Benzenamine, N-butyl-N-phenyl-

説明

“Benzenamine, N-butyl-N-phenyl-” is an organic compound with the formula C10H15N . It consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . This compound is also known by other names such as Aniline, N-butyl-; N-(n-Butyl)aniline; N-Butylaniline; 4-(Phenylamino)butane; UN 2738; N-Butylbenzenamine; NSC 7114 .

Synthesis Analysis

The synthesis of “Benzenamine, N-butyl-N-phenyl-” can be achieved through several methods. The main industrial route is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

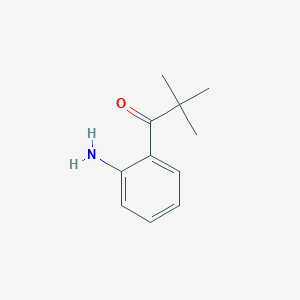

The molecular structure of “Benzenamine, N-butyl-N-phenyl-” is characterized by a benzyl group attached to an amine functional group . The structure of benzene allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Chemical Reactions Analysis

In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis

“Benzenamine, N-butyl-N-phenyl-” has a molecular weight of 149.2328 . It is also characterized by its unique chemical structure .科学的研究の応用

- N-Butyl-N-phenylbenzenamine has been investigated as a ligand in coordination polymerization reactions. For instance, nickel complexes bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands have been synthesized and applied as pre-catalysts for the (co)polymerization of norbornene. These catalysts exhibit high activity for norbornene polymerization, with remarkable molecular weights of polynorbornene (PNB) and norbornene/methyl acrylate (MA) copolymers . This research contributes to the development of functionalized cyclic olefin copolymers with tailored properties.

- N-Butyl-N-phenylbenzenamine is involved in organic-inorganic hybrid manganese halide compounds. Specifically, compounds containing this ligand exhibit distinct photoluminescence quantum yields due to different hydrogen bond interactions. For example, [A]2[MnBr4] (where A = N-butyl-N-methylpyrrolidinium or N-butyl-N-methylpiperidinium) displays varying photoluminescence behavior . This research sheds light on the role of hydrogen bonding in modulating luminescent properties.

Catalysis and Polymerization

Hydrogen Bonding and Photoluminescence Modulation

作用機序

Safety and Hazards

“Benzenamine, N-butyl-N-phenyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

N-butyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENRFDRXNVMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481439 | |

| Record name | Benzenamine, N-butyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, N-butyl-N-phenyl- | |

CAS RN |

6590-43-8 | |

| Record name | Benzenamine, N-butyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

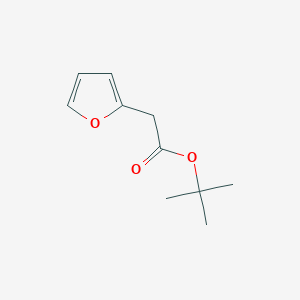

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

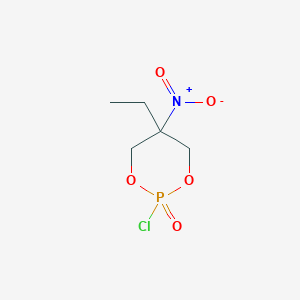

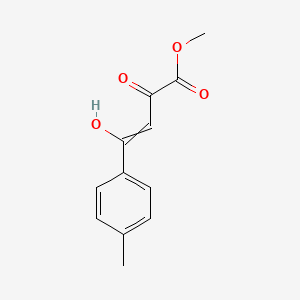

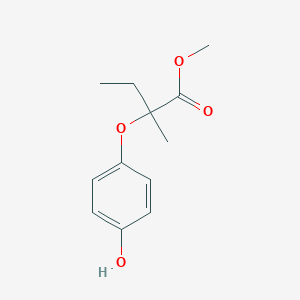

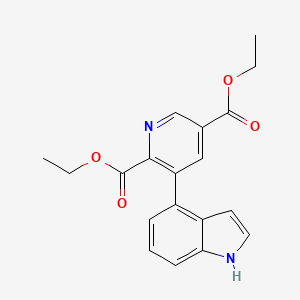

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B3055556.png)